

Technical Guide: Diphenylmethanimine Hydrochloride

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Compound of Interest

Compound Name:	<i>Diphenylmethanimine hydrochloride</i>
CAS No.:	5319-67-5
Cat. No.:	B1590477

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The Stable Ammonia Equivalent & Amino Acid Synthon

Executive Summary

Diphenylmethanimine hydrochloride (CAS: 5319-67-5), also known as benzophenone imine hydrochloride, is the thermodynamically stable salt form of diphenylmethanimine. While the free imine is a ubiquitous reagent in organic synthesis—serving as a masked ammonia equivalent in Buchwald-Hartwig aminations and a protecting group for primary amines—it is prone to rapid hydrolysis upon exposure to atmospheric moisture.

This guide details the physicochemical properties, synthesis, and critical applications of the hydrochloride salt. It focuses on its role as a robust shelf-stable precursor for the "O'Donnell Schiff Bases" used in phase-transfer catalyzed

-amino acid synthesis, a cornerstone of modern peptide drug development.

Part 1: Physicochemical Profile

The hydrochloride salt offers significantly improved handling characteristics compared to the free base liquid.

Table 1: Critical Specifications

Property	Specification	Notes
IUPAC Name	Diphenylmethanimine hydrochloride	
CAS Number	5319-67-5	
Formula		
Molecular Weight	217.69 g/mol	Free base: 181.23 g/mol
Appearance	White to off-white crystalline solid	Hygroscopic
Melting Point	230–250 °C (Sublimes)	Decomposes before distinct melt in open air
Solubility	MeOH, EtOH, DMSO, DMF	Poor solubility in non-polar ethers/hexanes
pKa	~7.0 (Conjugate acid)	Free imine pKa 22 (in DMSO)
Stability	High (Dry); Hydrolytically unstable (Wet)	Hydrolyzes to Benzophenone +

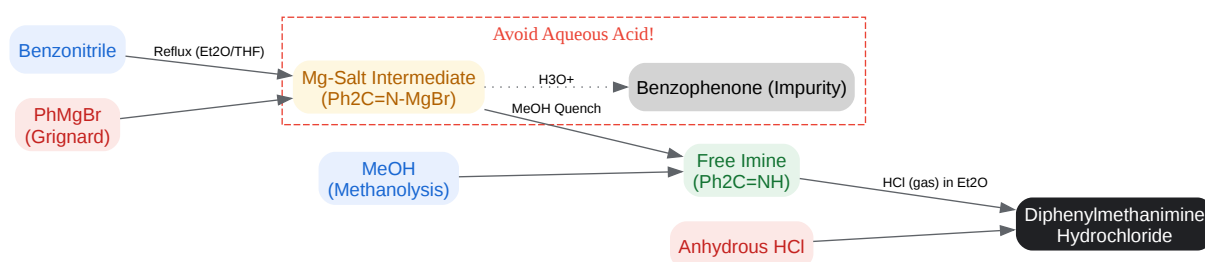
Part 2: Synthesis & Production Workflows

The synthesis of **diphenylmethanimine hydrochloride** typically follows the Moureu-Mignonac Ketimine Synthesis, utilizing a Grignard addition to a nitrile. This route avoids the use of high-pressure ammonia required in alternative methods.

Mechanism of Synthesis

The reaction proceeds via the nucleophilic attack of phenylmagnesium bromide on benzonitrile. The critical step is the anhydrous workup; traditional aqueous acid workup would hydrolyze the

intermediate immediately to benzophenone.



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Figure 1: The Moureu-Mignonac synthesis pathway. Note the critical divergence where aqueous acid leads to the ketone impurity.

Protocol 1: Synthesis of Diphenylmethanimine HCl

Target Scale: 100 mmol

- Grignard Preparation: In a flame-dried 500 mL 3-neck flask under Argon, prepare phenylmagnesium bromide (1.1 eq) from bromobenzene and Mg turnings in anhydrous diethyl ether (200 mL).
- Addition: Cool the Grignard solution to 0°C. Add Benzonitrile (10.3 g, 100 mmol) dropwise over 30 minutes.
- Reflux: Allow to warm to room temperature, then reflux for 12 hours. The solution will turn dark yellow/brown.
- Methanolysis (Critical): Cool to 0°C. Do not add water. Slowly add anhydrous Methanol (30 mL) to decompose the Mg complex. A white precipitate (Mg salts) will form.

- Filtration: Filter the mixture through a Celite pad under nitrogen to remove magnesium salts. Wash the pad with dry ether.
- Salt Formation: Bubble anhydrous HCl gas through the ethereal filtrate (or add 4M HCl in Dioxane) until precipitation ceases.
- Isolation: Filter the white solid immediately under an inert atmosphere. Wash with cold anhydrous ether.
- Drying: Dry in a vacuum desiccator over

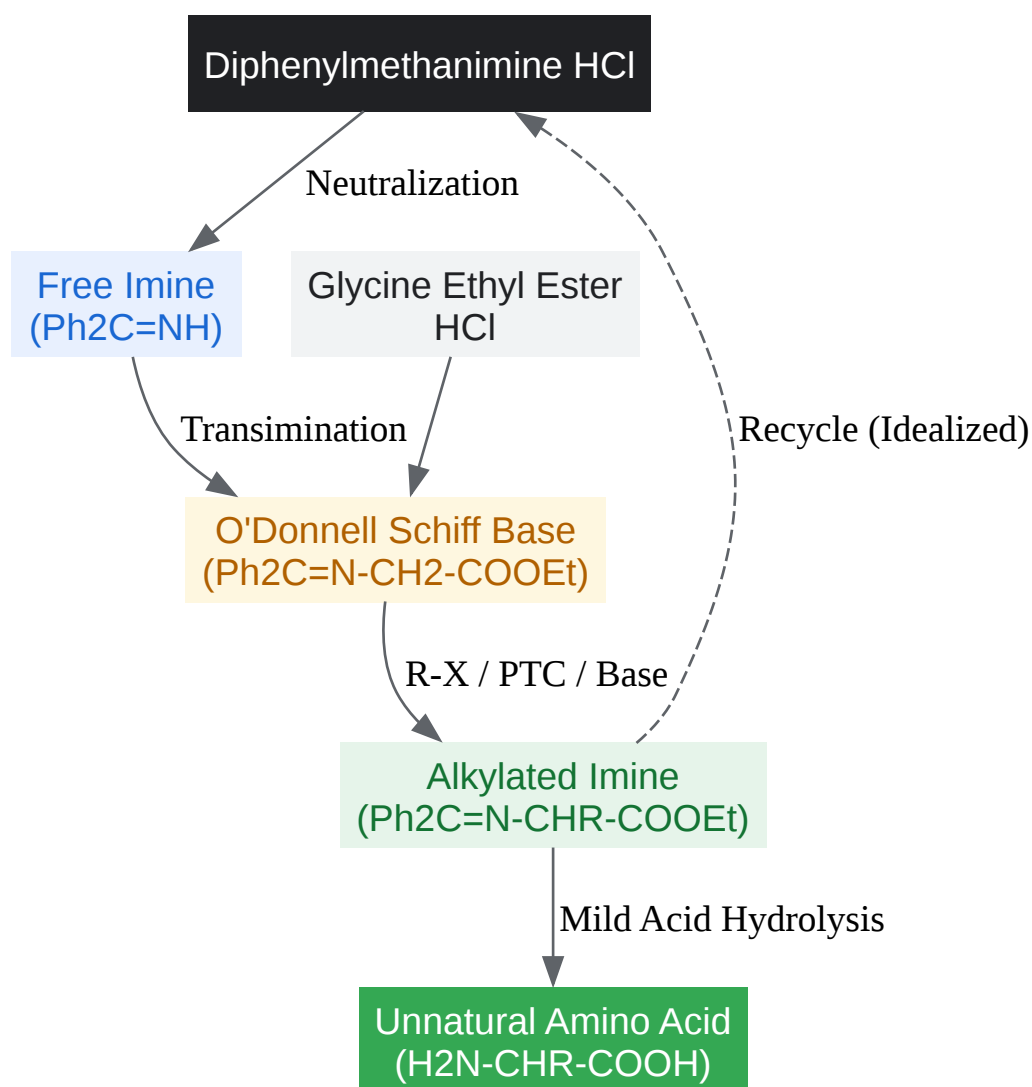
Part 3: Mechanistic Utility in Drug Development

The O'Donnell Amino Acid Synthesis

The primary utility of diphenylmethanimine (liberated from the HCl salt) is the preparation of the O'Donnell Schiff Base (Glycine imine). This species renders the

-protons of glycine acidic (

), allowing for mild phase-transfer catalyzed (PTC) alkylation to form unnatural amino acids.



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Figure 2: The O'Donnell Cycle utilizing diphenylmethanimine as a reversible protecting group.

Ammonia Surrogate (Buchwald-Hartwig)

In palladium-catalyzed cross-couplings, ammonia gas is difficult to handle and poisons many catalysts. Diphenylmethanimine serves as a liquid ammonia equivalent.

- Mechanism: The imine couples with an aryl halide to form an N-arylimine.
- Deprotection: Hydrolysis / Hydrogenolysis yields the primary aniline.

Part 4: Handling & Stability (Self-Validating Protocols)

Stability & Storage[1][4]

- Hygroscopicity: The HCl salt is moderately hygroscopic.
- Hydrolysis:
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.
- Detection: The presence of benzophenone is easily detected by TLC (Hexane/EtOAc 9:1, UV active,

) or by the strong ketone stretch at

in IR. Pure imine salt shows a

stretch at

.
.

Protocol 2: Liberation of Free Imine (Pre-Reaction)

Context: Many commercial protocols fail because they assume the salt can be used directly in non-polar solvents. The free base must be generated for O'Donnell chemistry.

- Suspension: Suspend diphenylmethanimine HCl (1 eq) in DCM (

).
- Biphasic Mix: Add an equal volume of 1N NaOH (aq).
- Extraction: Shake vigorously until the solid dissolves and the organic layer is clear.
- Separation: Separate the organic layer. Extract aqueous layer once with DCM.
- Drying: Dry combined organics over

(Do not use acidic drying agents like silica).

- Concentration: Evaporate solvent in vacuo. The resulting oil is the free imine, ready for immediate use in transimination.

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